3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid
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Overview
Description
3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid is a chemical compound that belongs to the class of pyrimidinones Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid typically involves the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate: A related compound used in polymer synthesis.
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)succinic acid: Another derivative with applications in materials science.
Uniqueness
3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
86454-07-1 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-7(11)10-6(9-5)2-3-8(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
IZVFUBYMNATRBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CCC(=O)O |
Origin of Product |
United States |
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